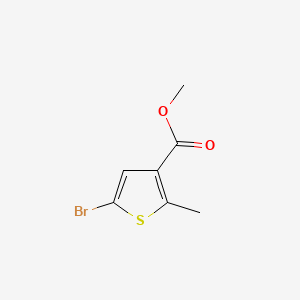

Methyl 5-bromo-2-methylthiophene-3-carboxylate

货号 B580972

CAS 编号:

1259396-11-6

分子量: 235.095

InChI 键: KOLUIHOYXGOSFO-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 5-bromo-2-methylthiophene-3-carboxylate” is a chemical compound with the molecular formula C7H7BrO2S . It has a molecular weight of 235.1 g/mol . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

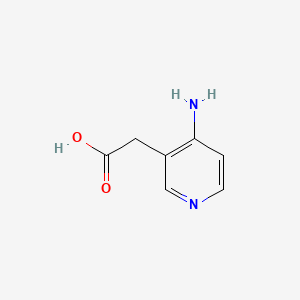

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7BrO2S/c1-4-3-5(6(8)11-4)7(9)10-2/h3H,1-2H3 . The Canonical SMILES is CC1=CC(=C(S1)Br)C(=O)OC . These codes provide a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“Methyl 5-bromo-2-methylthiophene-3-carboxylate” is a liquid at room temperature . It has a topological polar surface area of 54.5 Ų and a XLogP3-AA value of 2.9 . The exact mass and monoisotopic mass of the compound are both 233.93501 g/mol .科学研究应用

-

Scientific Field: Medicinal Chemistry

- Thiophene-based analogs have been studied by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- The methods of application or experimental procedures involve various synthetic methods to thiophene derivatives such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .

- These molecules exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

-

Scientific Field: Industrial Chemistry and Material Science

-

Scientific Field: Organic Electronics

-

Scientific Field: Synthetic Chemistry

- Thiophene derivatives, including “Methyl 5-bromo-2-methylthiophene-3-carboxylate”, are often used as intermediates in the synthesis of more complex organic compounds .

- The methods of application or experimental procedures would involve various synthetic routes, depending on the target compound .

- The outcomes of these applications would be the successful synthesis of target compounds for further study or use .

-

Scientific Field: Pharmacology

- Some thiophene derivatives have been found to have anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

- The methods of application or experimental procedures would involve in vitro and in vivo testing of these compounds for their pharmacological effects .

- The outcomes of these applications would be the discovery of new potential therapeutic agents .

-

Scientific Field: Agriculture

- Thiophene derivatives can also act as metal complexing agents and in the development of insecticides .

- The methods of application or experimental procedures would involve the formulation of these compounds into suitable forms for agricultural use .

- The outcomes of these applications would be the effective control of pests, thereby improving crop yields .

安全和危害

属性

IUPAC Name |

methyl 5-bromo-2-methylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2S/c1-4-5(7(9)10-2)3-6(8)11-4/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOLUIHOYXGOSFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)Br)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10728102 |

Source

|

| Record name | Methyl 5-bromo-2-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-bromo-2-methylthiophene-3-carboxylate | |

CAS RN |

1259396-11-6 |

Source

|

| Record name | Methyl 5-bromo-2-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

For This Compound

2

Citations

H Fujieda, M Kogami, M Sakairi, N Kato… - European journal of …, 2018 - Elsevier

Glucokinase (GK) is an enzyme that plays an important role as a glucose sensor while maintaining whole body glucose homeostasis. Allosteric activators of GK (GKAs) have the …

Number of citations: 34

www.sciencedirect.com

藤枝広樹 - 2019 - ncu.repo.nii.ac.jp

… Methyl 5-bromo-2-methylthiophene-3-carboxylate (11). To a solution of 10 (156 g, 999 mmol) in DMF (750 mL), NBS (178 g, 1.00 mol) was added at room temperature and stirred …

Number of citations: 5

ncu.repo.nii.ac.jp

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

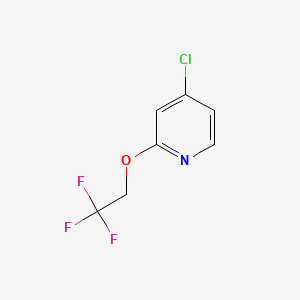

4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine

1346809-11-7

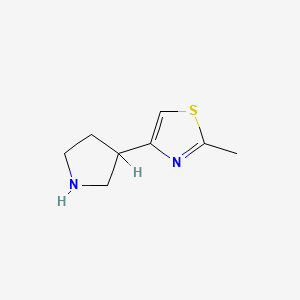

2-Methyl-4-(pyrrolidin-3-yl)-1,3-thiazole

1225218-96-1

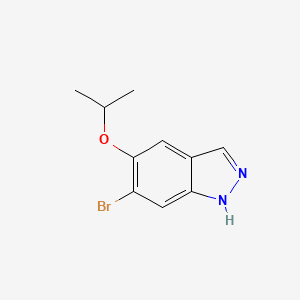

6-Bromo-5-isopropoxy-1H-indazole

1374651-77-0

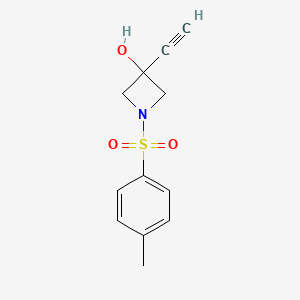

3-Ethynyl-1-tosylazetidin-3-OL

1349199-60-5

![[2-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride](/img/structure/B580912.png)